

Technical Support Center: MI-463 for In Vivo Applications

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Compound of Interest

Compound Name: MI-463
Cat. No.: B15572302

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and use of **MI-463** for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is **MI-463** and what is its mechanism of action?

A1: **MI-463** is a potent and orally bioavailable small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, with an IC₅₀ of 15.3 nM.[1][2][3] By disrupting this interaction, **MI-463** effectively inhibits the leukemogenic activity of MLL fusion proteins.[4] This leads to a reduction in the expression of downstream target genes like HOXA9 and MEIS1, which are critical for the proliferation of MLL-rearranged leukemia cells.[1][4][5][6]

Q2: What are the recommended solvents for dissolving **MI-463** for in vivo use?

A2: **MI-463** is poorly soluble in water.[6] For in vivo administration, it is typically first dissolved in Dimethyl Sulfoxide (DMSO) and then further diluted in a vehicle suitable for injection or oral gavage. Commonly used vehicles include a combination of PEG300, Tween-80, and saline, or corn oil.[1][5][6]

Q3: What are some established formulations for **MI-463** for animal studies?

A3: Several formulations have been reported for administering **MI-463** to mice. The choice of formulation may depend on the desired concentration and the route of administration (intraperitoneal or oral). Please refer to the data summary table below for specific examples.

Q4: What is the recommended storage condition for **MI-463** powder and stock solutions?

A4: **MI-463** powder should be stored at -20°C for up to 3 years.[1][5] Stock solutions in DMSO should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[5] It is recommended to prepare working solutions for in vivo use immediately before administration.[1][6]

Troubleshooting Guide

Issue: **MI-463** is not fully dissolving in the vehicle.

- Solution 1: Ensure proper solvent order. Always dissolve **MI-463** completely in DMSO first before adding other co-solvents. Add the co-solvents sequentially and ensure the solution is clear before adding the next component.[1][6]
- Solution 2: Use sonication. Sonication is recommended to aid in the dissolution of **MI-463** in both DMSO and the final vehicle formulation.[1] Using a lower frequency is advisable to avoid potential compound degradation with prolonged sonication.[1]
- Solution 3: Gentle heating. A hot water bath can be used to aid dissolution.[6] However, avoid excessive heat which could degrade the compound.
- Solution 4: Use fresh DMSO. DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of **MI-463**. [5][6] Always use newly opened or properly stored anhydrous DMSO.

Issue: Precipitation is observed in the final formulation.

- Solution 1: Check the final DMSO concentration. The proportion of DMSO in the final working solution should be kept low, ideally below 2% if the animal is weak, to avoid toxicity and precipitation upon injection into an aqueous physiological environment.[5]

- Solution 2: Prepare fresh. It is highly recommended to prepare the final dosing solution immediately before use to minimize the risk of precipitation.[1][6]
- Solution 3: Adjust the formulation. If precipitation persists, consider adjusting the ratios of the co-solvents. For example, increasing the percentage of PEG300 or Tween-80 might improve solubility.

Issue: Observed toxicity or adverse effects in animals.

- Solution 1: Perform a vehicle-only control. Always include a control group that receives only the vehicle to ensure that the observed effects are due to **MI-463** and not the solvents.[1]
- Solution 2: Reduce DMSO concentration. As mentioned, high concentrations of DMSO can be toxic. Minimize the final DMSO concentration in your formulation.
- Solution 3: Evaluate the dose. The reported dosages in mice range from 35 mg/kg to 50 mg/kg.[2][4] If toxicity is observed, a dose-response study may be necessary to determine the maximum tolerated dose in your specific model.

Data Presentation

Table 1: Solubility and Formulation of **MI-463**

| Parameter | Value | Source |
|--|---|--------|
| Solubility in DMSO | 100 mg/mL (206.38 mM) | [5] |
| 120 mg/mL (247.66 mM) | [1] | |
| 96 mg/mL (198.12 mM) | [6] | |
| Solubility in Ethanol | 22 mg/mL | [6] |
| Solubility in Water | Insoluble | [6] |
| In Vivo Formulation 1 (Clear Solution) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1] |
| Achievable Concentration | 4 mg/mL | [1] |
| In Vivo Formulation 2 (Clear Solution) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH ₂ O | [6] |
| Achievable Concentration | Not specified | [6] |
| In Vivo Formulation 3 (Suspension) | 10% DMSO in 20% SBE- β -CD in Saline | [5] |
| Achievable Concentration | 2.08 mg/mL | [5] |
| In Vivo Formulation 4 (Clear Solution) | 10% DMSO in Corn Oil | [5] |
| Achievable Concentration | \geq 2.08 mg/mL | [5] |
| In Vivo Formulation 5 (Vehicle for i.p.) | 25% DMSO, 25% PEG400, 50% PBS | [4] |
| Used for Dosing | 35 mg/kg | [4] |

Experimental Protocols

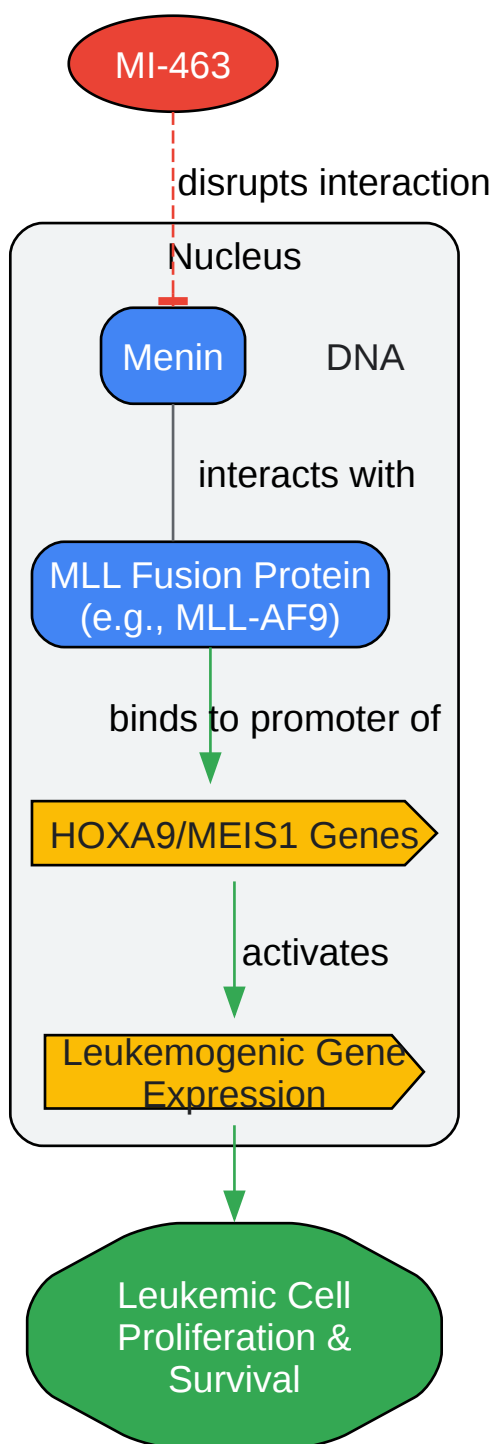
Protocol 1: Preparation of **MI-463** Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[1]

- Prepare Stock Solution: Weigh the required amount of **MI-463** powder and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Use sonication to ensure it

is fully dissolved.

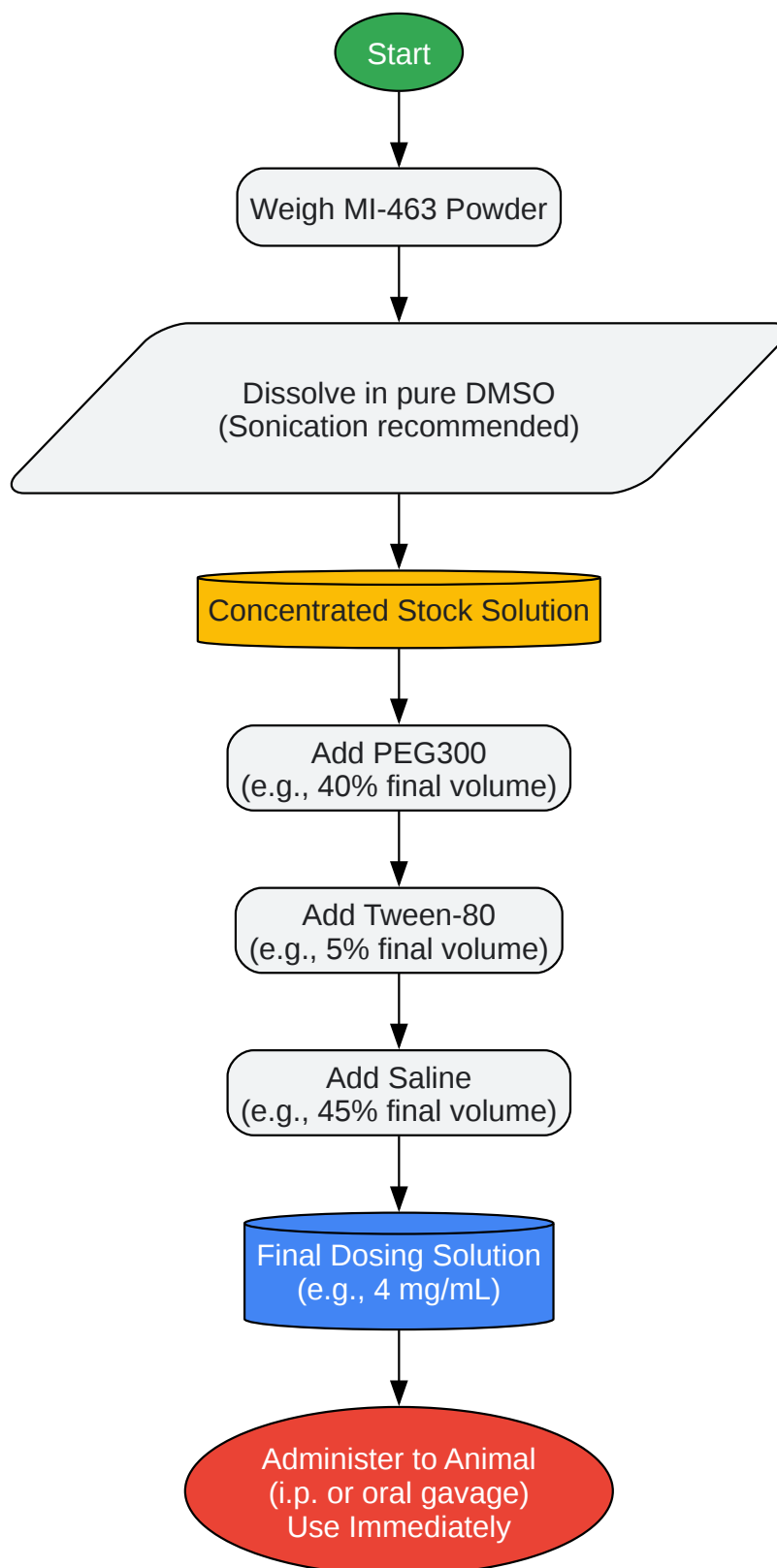
- Add Co-solvents Sequentially: a. In a sterile tube, add the required volume of the **MI-463** stock solution. b. Add 40% of the final volume of PEG300. Mix thoroughly until the solution is clear. c. Add 5% of the final volume of Tween-80. Mix again until the solution is clear. d. Add 45% of the final volume of saline to reach the final desired concentration (e.g., 4 mg/mL).
- Final Mixing: Vortex the final solution to ensure homogeneity.
- Administration: Use the freshly prepared solution for intraperitoneal (i.p.) injection or oral gavage immediately.

Mandatory Visualization



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Caption: **MI-463** signaling pathway in MLL-rearranged leukemia.



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Caption: Experimental workflow for preparing **MI-463** for in vivo use.

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References

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